

Physicochemical Properties of Imatinib D4: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Imatinib D4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Imatinib D4**, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).^{[1][2]} It functions by targeting and inhibiting the Bcr-Abl fusion protein in CML, as well as the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.^{[1][2]} **Imatinib D4** is a deuterated version of Imatinib, where four hydrogen atoms on the benzamide ring have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Imatinib.^[3] Understanding the physicochemical properties of **Imatinib D4** is crucial for its proper handling, formulation, and analytical method development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Imatinib D4**. Where specific data for the deuterated form is unavailable, data for the non-deuterated Imatinib is

provided as a close approximation, given that deuterium substitution has a minimal effect on these bulk properties.

General Properties

Property	Value	Source
Chemical Name	N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide-d4	
CAS Number	1134803-16-9	
Molecular Formula	C ₂₉ H ₂₇ D ₄ N ₇ O	
Appearance	Yellowish to white crystalline powder	

Molecular and Thermodynamic Properties

Property	Value	Source
Molecular Weight	497.63 g/mol	
Melting Point	208-210 °C (decomposes)	
pKa Values (for Imatinib)	pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52 (at 25°C)	

Solubility Profile

Quantitative solubility data for **Imatinib D4** is not readily available in the literature. The following data for Imatinib and its mesylate salt provide an estimate of its solubility characteristics.

Solvent	Solubility (Imatinib Mesylate)	Source
Water (pH < 5.5)	Very soluble	
Water (neutral/alkaline)	Very slightly soluble to insoluble	
Phosphate Buffered Saline (PBS, pH 7.2)	~2 mg/mL	
DMSO	~14 mg/mL	
Ethanol	~0.2 mg/mL	
Dimethylformamide (DMF)	~10 mg/mL	

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Imatinib D4**. These protocols are based on standard pharmaceutical industry practices and pharmacopeial guidelines.

Determination of Melting Point

Method: Capillary Melting Point Method (based on USP General Chapter <741>)

Apparatus:

- Melting point apparatus with a heated block and a means for temperature control and observation.
- Capillary tubes (thin-walled, closed at one end).
- Calibrated thermometer.

Procedure:

- Sample Preparation: Finely powder the **Imatinib D4** sample.

- **Capillary Filling:** Introduce a small amount of the powdered sample into a capillary tube, ensuring a tightly packed column of 2-4 mm in height.
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Heating:** Set the initial temperature to approximately 10°C below the expected melting point.
- **Ramp Rate:** Heat the sample at a controlled rate, typically 1°C per minute, near the expected melting point.
- **Observation:** Observe the sample through the magnifying lens.
- **Melting Range:** Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Determination of pKa by Potentiometric Titration

Method: Potentiometric Titration (based on general pharmaceutical practices)

Apparatus:

- Potentiometer with a pH electrode.
- Automated titrator or a burette.
- Magnetic stirrer and stir bar.
- Temperature probe.
- Reaction vessel.

Procedure:

- **Instrument Calibration:** Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **Imatinib D4** in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a final concentration of approximately 1 mM.
- **Titration Setup:** Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode and temperature probe.
- **Inert Atmosphere:** Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.
- **Data Acquisition:** Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Determination of Solubility by Shake-Flask Method

Method: Shake-Flask Method (a widely accepted method for equilibrium solubility)

Apparatus:

- Temperature-controlled orbital shaker or water bath.
- Glass vials with screw caps.
- Analytical balance.
- Centrifuge.
- Syringe filters (e.g., 0.22 μm PTFE).
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure:

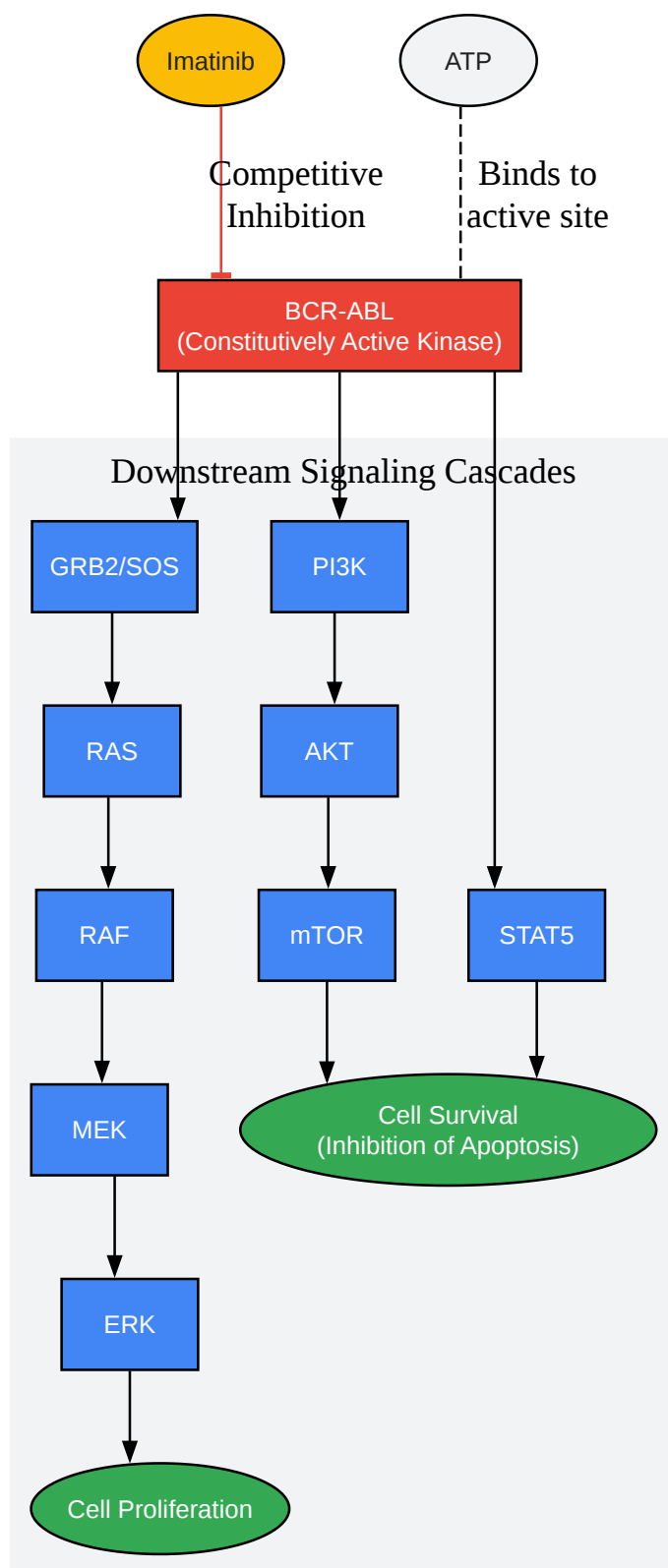
- **Preparation of Saturated Solution:** Add an excess amount of **Imatinib D4** to a known volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO) in a glass vial.
- **Equilibration:** Seal the vials and place them in the temperature-controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials to sediment the undissolved solid.
- **Sample Collection:** Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtrate with a suitable solvent and analyze the concentration of **Imatinib D4** using a validated HPLC method.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated solution.

Signaling Pathways and Experimental Workflows

Imatinib exerts its therapeutic effect by inhibiting specific tyrosine kinase signaling pathways.

The following diagrams, generated using the DOT language, illustrate the key pathways affected by Imatinib and a general workflow for its analysis.

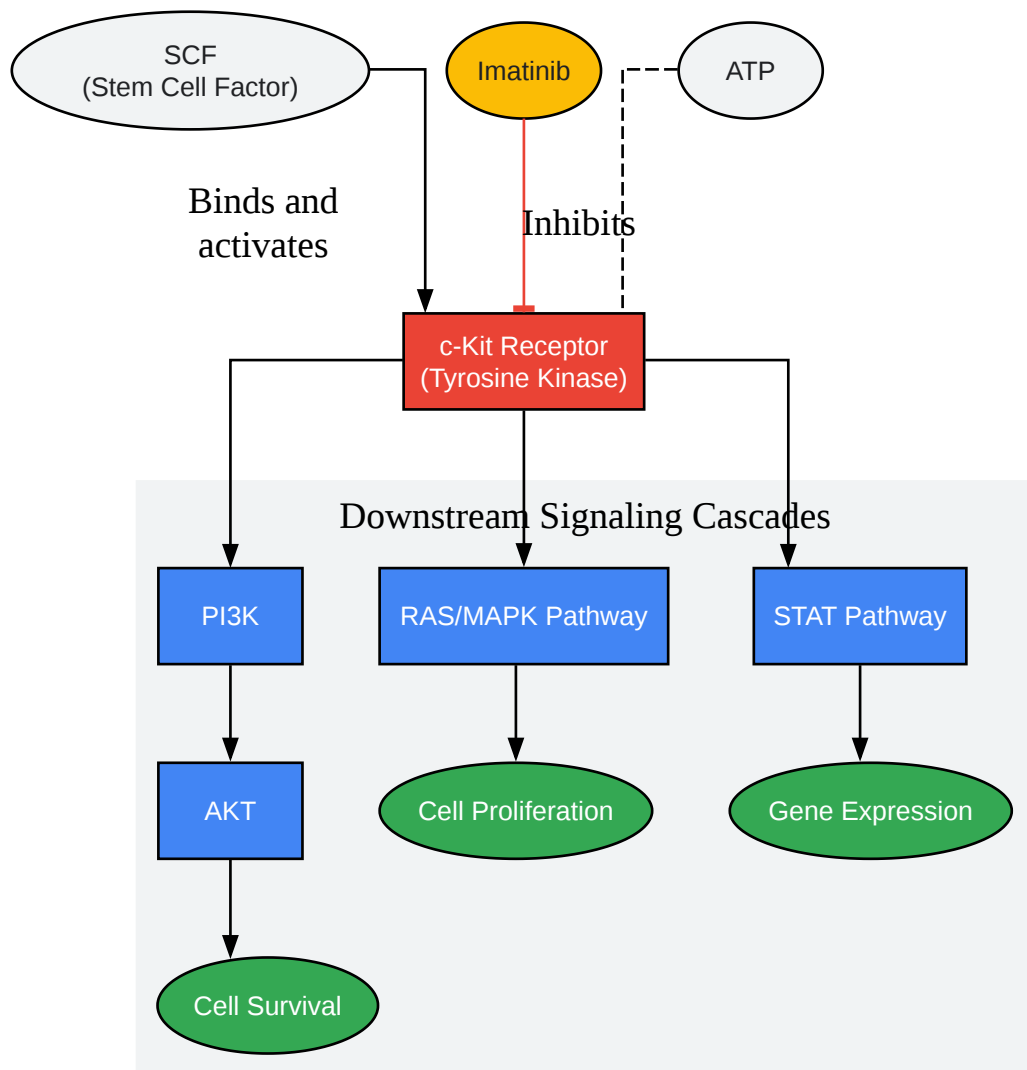
BCR-ABL Signaling Pathway



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BCR-ABL Signaling Pathway Inhibition by Imatinib

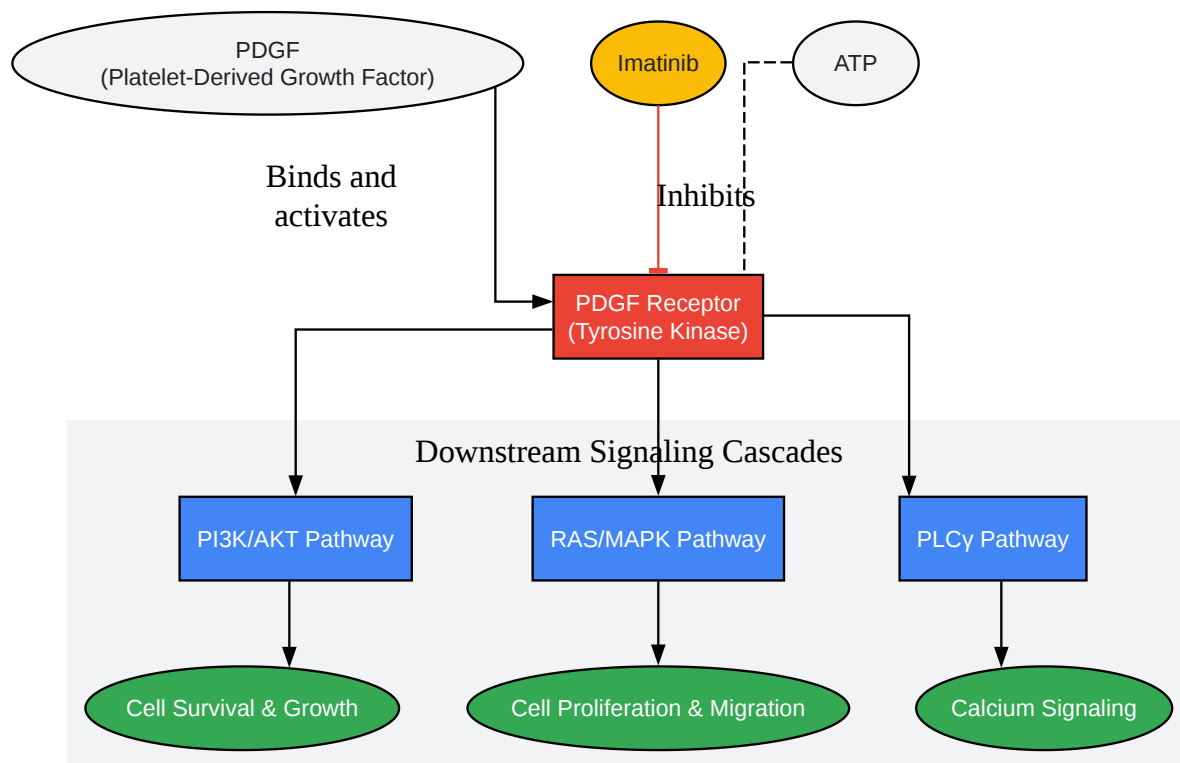
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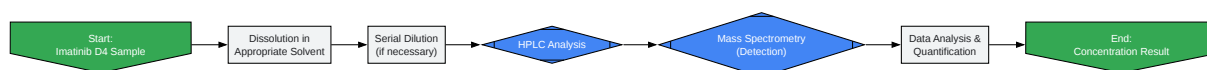
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PDGFR Signaling Pathway Inhibition by Imatinib

Experimental Workflow for Imatinib D4 Analysis



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General Workflow for HPLC-MS Analysis of Imatinib D4

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Imatinib D4**, including its general, molecular, and solubility characteristics. The detailed

experimental protocols offer a foundation for the analytical determination of these properties in a laboratory setting. Furthermore, the signaling pathway diagrams visually articulate the mechanism of action of Imatinib, which is fundamental to its therapeutic efficacy. While specific quantitative solubility data for **Imatinib D4** remains an area for further investigation, the information presented herein serves as a robust guide for researchers and drug development professionals working with this important deuterated compound.

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- To cite this document: BenchChem. [Physicochemical Properties of Imatinib D4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8106669#physicochemical-properties-of-imatinib-d4\]](https://www.benchchem.com/product/b8106669#physicochemical-properties-of-imatinib-d4)

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